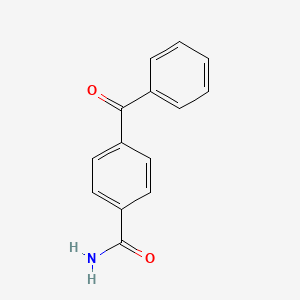
N-(3-(aminomethyl)phenyl)-4-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(aminomethyl)phenyl)-4-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, a methoxy group, and a methyl group attached to the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(aminomethyl)phenyl)-4-methoxy-N-methylbenzamide typically involves the reaction of 3-aminomethylphenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(aminomethyl)phenyl)-4-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or amines.
Applications De Recherche Scientifique
N-(3-(aminomethyl)phenyl)-4-methoxy-N-methylbenzamide is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-(aminomethyl)phenyl)-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Aminomethyl-phenyl)-N-methylamine
- N-(3-Aminomethyl-phenyl)-N,N-dimethylamine
- N-(3-Aminomethyl-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine
Uniqueness
N-(3-(aminomethyl)phenyl)-4-methoxy-N-methylbenzamide is unique due to the presence of both the methoxy and aminomethyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C16H18N2O2 |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
N-[3-(aminomethyl)phenyl]-4-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C16H18N2O2/c1-18(14-5-3-4-12(10-14)11-17)16(19)13-6-8-15(20-2)9-7-13/h3-10H,11,17H2,1-2H3 |
Clé InChI |
IKCLWFBBSBDUHC-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC(=C1)CN)C(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B8716754.png)


![Ethyl 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8716767.png)



![(1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE](/img/structure/B8716790.png)



![3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8716843.png)
![Spiro[3,1-benzoxazine-4,1'-cyclobutan]-2(1H)-one](/img/structure/B8716851.png)

